Peldesine Ki for Human RBC PNP Demonstrates 36-Fold Superior Target Affinity Versus First-Generation PNP Inhibitor CI-972
Peldesine (BCX-34) inhibits human red blood cell PNP with a Ki of 23 nM [1]. This represents a 36-fold improvement in binding affinity compared to the earlier 9-deazaguanine analog CI-972, which exhibits a Ki of 830 nM (0.83 μM) against the same enzyme target [2]. The enhanced binding affinity translates directly to lower compound concentrations required to achieve equivalent enzyme inhibition, a critical parameter for minimizing off-target effects in cellular and in vivo experimental systems.
| Evidence Dimension | Human RBC PNP inhibition constant (Ki) |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | CI-972: Ki = 830 nM (0.83 μM) |
| Quantified Difference | Peldesine Ki is 36-fold lower (more potent) than CI-972 |
| Conditions | Purified human red blood cell PNP enzyme assay |
Why This Matters
The 36-fold difference in Ki directly impacts experimental dosing requirements and off-target risk profiles, making Peldesine the preferable choice for studies requiring robust PNP inhibition at lower compound concentrations.
- [1] Bantia S, Montgomery JA, Johnson HG, Walsh GM. In vivo and in vitro pharmacologic activity of the purine nucleoside phosphorylase inhibitor BCX-34: the role of GTP and dGTP. Immunopharmacology. 1996 Oct;35(1):53-63. View Source
- [2] Gilbertsen RB, Josyula U, Sircar JC, Dong MK, Wilburn DJ, Conroy MC, et al. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor. Agents Actions. 1992;35(Suppl):259-266. View Source
